N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine
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Overview
Description
N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine is a chemical compound with the molecular formula C11H17NO3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a furan ring and a trimethoxybenzyl group, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine typically involves the reaction of N-methylamine with 2,3,4-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical effects, including changes in enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3,4,5-trimethoxybenzyl)amine: Similar in structure but with different substitution patterns on the benzyl group.
3,4,5-Trimethoxybenzyl chloride: A precursor used in the synthesis of related compounds.
Uniqueness
N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine is unique due to its specific substitution pattern and the presence of a furan ring. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]furan-2-amine |
InChI |
InChI=1S/C15H19NO4/c1-16(13-6-5-9-20-13)10-11-7-8-12(17-2)15(19-4)14(11)18-3/h5-9H,10H2,1-4H3 |
InChI Key |
BMSBPWGHPONAAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2=CC=CO2 |
Origin of Product |
United States |
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